molecular formula C9H12N2O3 B12050812 N-Hydroxy-3,4-dimethoxy-benzamidine

N-Hydroxy-3,4-dimethoxy-benzamidine

Cat. No.: B12050812
M. Wt: 196.20 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

N-Hydroxy-3,4-dimethoxy-benzamidine is a substituted benzamidine derivative characterized by a hydroxyamidine functional group (-NH-O-) attached to a benzene ring with methoxy (-OCH₃) substituents at the 3- and 4-positions. The 3,4-dimethoxy substitution pattern distinguishes it from isomers like the 3,5-derivative, likely influencing electronic effects, solubility, and reactivity. The amidine group, with its N,O-coordination capability, suggests applications in metal-catalyzed reactions or as a chelating agent .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N\O)/N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,4-dimethoxy-benzamidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a carbonyl compound, such as methylene tert-butyl ketone. This is followed by oxidation and imination steps to yield the target compound . The reaction conditions often include the use of bases like triethylamine (TEA) and solvents such as tetrahydrofuran (THF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,4-dimethoxy-benzamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-Hydroxy-3,4-dimethoxy-benzamidine lies in its role as an enzyme inhibitor , particularly against serine proteases. These enzymes are crucial in various biological processes, including:

  • Blood Coagulation : Inhibition of enzymes like factor Xa can prevent thrombus formation, making this compound a candidate for developing anticoagulants .
  • Inflammation : By inhibiting serine proteases involved in inflammatory pathways, it may help mitigate inflammatory diseases.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anticoagulant Development : Due to its ability to inhibit factor Xa, it is being explored as a potential anticoagulant agent .
  • Cancer Treatment : Its enzyme inhibition properties may also extend to cancer therapeutics by targeting proteases involved in tumor progression and metastasis.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound. Research indicates that:

  • It exhibits significant binding affinity to target enzymes, which is essential for optimizing its therapeutic efficacy.
  • The compound's unique structure allows for enhanced interaction with serine proteases compared to other benzamidine derivatives.

Comparative Analysis with Other Compounds

A comparative analysis highlights the distinct advantages of this compound over similar compounds:

Compound NameStructural FeaturesUnique Properties
BenzamidineBasic benzamidine structureKnown anticoagulant
4-Methoxy-benzamidineContains one methoxy groupUsed in pain management
N-Hydroxy-benzamidineHydroxylamine functional groupEnhanced enzyme inhibition
3-DimethylaminobenzamidineDimethylamino substitutionIncreased solubility
This compound Dual methoxy substitution and hydroxylamine functionalitySuperior solubility and biological activity

This table illustrates how this compound stands out due to its dual methoxy groups and hydroxylamine functionality, enhancing both solubility and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of N-Hydroxy-3,4-dimethoxy-benzamidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Hydroxy-3,5-dimethoxy-benzamidine

  • Molecular Formula : C₉H₁₂N₂O₃
  • Substituents : Methoxy groups at 3- and 5-positions.
  • Functional Group : N-hydroxyamidine.
  • Contrast with 3,4-isomer : The 3,4-dimethoxy configuration introduces steric and electronic asymmetry, which may alter reactivity in regioselective reactions or binding affinity in biological systems.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₁H₁₅NO₂
  • Substituents : Methyl group at the 3-position; N,O-bidentate directing group.
  • Functional Group : Amide.
  • Key Properties :
    • Used in metal-catalyzed C–H activation due to its N,O-coordination site .
    • Unlike benzamidines, the amide group lacks the NH-O moiety, reducing redox activity but improving hydrolytic stability.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Molecular Formula : C₉H₈O₄
  • Substituents : Hydroxy groups at 3- and 4-positions.
  • Functional Group : Catechol (dihydroxybenzene) and acrylic acid.
  • Key Properties :
    • The electron-donating hydroxy groups increase acidity (pKa ~4.5) and antioxidant activity compared to methoxy-substituted analogs .
    • 3,4-Dimethoxy substitution in benzamidine derivatives would reduce hydrogen-bonding capacity but enhance lipophilicity, favoring membrane permeability in pharmacological contexts.

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,4,5-trimethoxybenzamide

  • Molecular Formula: C₁₉H₂₁NO₆
  • Substituents : Trimethoxy (3,4,5-OCH₃) and benzodioxane groups.
  • Functional Group : Amide.
  • Demonstrates how additional methoxy groups can modulate solubility and crystallinity.

Comparative Data Table

Compound Molecular Formula Substituent Positions Functional Group Molecular Weight (g/mol) Key Applications/Properties
N-Hydroxy-3,4-dimethoxy-benzamidine* C₉H₁₂N₂O₃ 3,4-OCH₃ N-hydroxyamidine 196.206 (estimated) Chelation, catalysis
N-Hydroxy-3,5-dimethoxy-benzamidine C₉H₁₂N₂O₃ 3,5-OCH₃ N-hydroxyamidine 196.206 Metal-catalyzed reactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 3-CH₃ Amide 193.24 C–H activation
Caffeic Acid C₉H₈O₄ 3,4-OH Catechol, acrylic acid 180.16 Antioxidant, pharmacological research
3,4,5-Trimethoxybenzamide derivative C₁₉H₂₁NO₆ 3,4,5-OCH₃ Amide 359.37 Synthetic intermediates

*Estimated based on structural analogs.

Research Findings and Implications

Electronic Effects : The 3,4-dimethoxy substitution in N-hydroxy-benzamidine provides stronger electron-donating effects than hydroxy groups (as in caffeic acid), altering redox behavior and coordination chemistry .

Stability : Methoxy groups may enhance stability under oxidative conditions compared to hydroxy analogs, though aqueous degradation pathways (e.g., hydrolysis of the amidine group) require further study .

Biological Relevance : The lipophilic nature of methoxy-substituted benzamidines could improve bioavailability compared to polar catechol derivatives, making them candidates for drug design .

Catalytic Utility : The amidine group’s N,O-coordination capability rivals that of amide-based directing groups, suggesting utility in regioselective C–H functionalization .

Biological Activity

N-Hydroxy-3,4-dimethoxy-benzamidine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the conversion of nitrile derivatives into amidoxime derivatives through a reaction with hydroxylamine. The structural elucidation of these compounds is often performed using techniques such as 1H^{1}H-NMR, 13C^{13}C-NMR, and various 2D NMR methods (e.g., COSY, NOESY) to confirm the formation of the desired product .

Antibacterial Activity

Research indicates that N-hydroxyamide derivatives, including this compound, exhibit notable antibacterial properties. These compounds inhibit the enzyme LpxC, which is essential for the biosynthesis of Lipid A in Gram-negative bacteria. This inhibition is lethal to bacteria and enhances their sensitivity to other antibiotics .

CompoundTarget EnzymeActivityReference
This compoundLpxCAntibacterial
Other derivativesVariousAntibacterial

Anticancer Activity

In addition to antibacterial effects, certain derivatives of benzamidine have shown promising anticancer activity. Studies have demonstrated that some compounds within this class inhibit the viability of MCF-7 human breast adenocarcinoma cells more effectively than established chemotherapeutics like docetaxel and imatinib mesylate .

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7Significant inhibition observed

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : It may interact with specific cellular receptors or enzymes that are crucial for tumor growth and bacterial survival.

Antiviral Activity

Recent studies have explored the antiviral potential of benzamide derivatives against chronic hepatitis B virus (HBV) infections. Some derivatives demonstrated significant reductions in cytoplasmic HBV DNA levels, suggesting a mechanism involving the disruption of nucleocapsid assembly .

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities reveal that this compound and related compounds exhibit activity against various enzymes such as acetylcholinesterase and tyrosinase. These findings suggest potential applications in treating neurodegenerative diseases and skin disorders .

Q & A

Advanced Research Question

  • X-ray crystallography : Determine precise bond angles and torsional conformations. For example, the hydroxyamidine group shows a 34.4° twist from the benzene ring plane, critical for understanding intermolecular interactions .
  • Hydrogen bonding analysis : Use O–H⋯N hydrogen bond metrics (e.g., bond lengths ~1.8–2.0 Å) to identify dimerization patterns in the crystal lattice .
  • DFT calculations : Validate experimental data by comparing computed vs. experimental molecular electrostatic potentials (MEPs) and lattice energies .

What biological activities have been reported for this compound, and what assay systems are used to evaluate them?

Basic Research Question

  • Antimalarial/antitumor screening : Use in vitro cell-based assays (e.g., Plasmodium falciparum cultures or cancer cell lines) with IC50_{50} values as efficacy metrics. Structural analogs show activity via inhibition of heme polymerization or DNA intercalation .
  • Enzyme inhibition : Test against target enzymes (e.g., histone deacetylases) using fluorometric or colorimetric substrates .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Advanced Research Question

  • HPLC-MS/MS : Optimize mobile phase composition (e.g., acetonitrile/0.1% formic acid) to achieve baseline separation and detect [M+H]+^+ ions at m/z 242.1 .
  • Method robustness : Perform spike-and-recovery experiments in biological fluids (e.g., plasma) with ≤15% RSD for precision .
  • Cross-validation : Compare results with NMR quantification (e.g., 1^1H NMR integration of aromatic protons at δ 7.2–7.5 ppm) .

What factors influence the stability of this compound under varying storage conditions?

Basic/Advanced Research Question

  • Basic : Degradation kinetics in aqueous buffers (pH 2–9) monitored via UV-Vis spectroscopy. Stability is pH-dependent, with optimal storage at 4°C in dark, anhydrous conditions .
  • Advanced : Identify degradation products using LC-QTOF-MS. Hydrolysis of the hydroxyamidine group generates 3,4-dimethoxybenzoic acid as a major byproduct .

How does the electronic configuration of this compound influence its reactivity with nucleophiles or electrophiles?

Advanced Research Question

  • Nucleophilic attack : The hydroxyamidine group acts as a weak nucleophile. Reactivity with aldehydes can be quantified via second-order rate constants in DMSO .
  • Electrophilic substitution : Methoxy groups direct electrophiles to the para position, confirmed by 13^{13}C NMR chemical shift changes (Δδ ~3–5 ppm) .

What computational models are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (experimental: ~2.7) and aqueous solubility (-3.2 log mol/L) .
  • Docking simulations : Map binding affinities to target proteins (e.g., PfDHFR for antimalarial activity) using AutoDock Vina with RMSD thresholds ≤2.0 Å .

How can contradictions in reported physicochemical data (e.g., melting points) be resolved methodologically?

Advanced Research Question

  • Differential Scanning Calorimetry (DSC) : Compare melting endotherms (±2°C accuracy) to identify polymorphic forms .
  • Statistical meta-analysis : Apply Grubbs’ test to outlier data points from published datasets (e.g., boiling points ranging 440–442°C) .

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